molecular formula C8H17NO2 B7967588 2-Amino-6-methylheptanoic acid CAS No. 56649-56-0

2-Amino-6-methylheptanoic acid

Cat. No. B7967588
CAS RN: 56649-56-0
M. Wt: 159.23 g/mol
InChI Key: HDIIAKZNFLPDPT-UHFFFAOYSA-N
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Description

2-Amino-6-methylheptanoic acid, also known by its IUPAC name 2-amino-6-methylheptanoic acid, is a compound with the molecular formula C8H17NO2 . It has a molecular weight of 159.226 Da . The compound is typically available in the form of a hydrochloride salt .


Molecular Structure Analysis

The InChI code for 2-Amino-6-methylheptanoic acid hydrochloride is 1S/C8H17NO2.ClH/c1-6(2)4-3-5-7(9)8(10)11;/h6-7H,3-5,9H2,1-2H3,(H,10,11);1H . This indicates the presence of a chloride ion in addition to the 2-Amino-6-methylheptanoic acid molecule.


Physical And Chemical Properties Analysis

2-Amino-6-methylheptanoic acid has a density of 1.0±0.1 g/cm3, a boiling point of 260.9±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 54.9±6.0 kJ/mol and a flash point of 111.6±22.6 °C . The compound has a molar refractivity of 44.1±0.3 cm3 .

Scientific Research Applications

  • Synthesis and Structural Revision of Compounds : It was used in the synthesis of diastereomers of 3-amino-2-hydroxy-6-methylheptanoic acid (AHMHA), a new amino acid unit in perthamides C and D. This synthesis contributed to the configurational assignment and structural revision of perthamides C and D (Sepe et al., 2010).

  • In Asymmetric Hydrogenation : This acid has been utilized in the stereoselective synthesis of unusual basic amino acids like 2,4-diaminopentanoic acid and 2,4-diamino-6-methylheptanoic acid. The process involved hydrogenation of cyclic α,β-dehydro dipeptides (Park et al., 1989).

  • In Synthesizing Biologically Important Compounds : The amino acid statine, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, and its analogues have been synthesized starting from L-Leucine. This process has implications in the creation of biologically important compounds (Reetz et al., 1989).

  • Enzyme Inhibition Studies : Various stereoisomers of this acid were synthesized and studied for their effects on pepsin activity. This research aids in understanding the role of specific amino acids in enzyme inhibition (Liu et al., 1979).

  • In Synthesizing Enzyme Inhibitors : This acid has been used in the preparation of enzyme inhibitors. For instance, angiotensinogen analogues containing novel amino analogues of difluorostatine were shown to inhibit the enzyme renin (Thaisrivongs et al., 1987).

  • In Brain Tumor Imaging : The acid played a role in the development of [(18)F]fluoroalkyl substituted amino acids for brain tumor imaging, showcasing differences in amino acid transport by tumor cells (Bouhlel et al., 2016).

  • Immunology and Vaccine Development : It was used in the synthesis of lipopeptides that showed potential in stimulating B-lymphocytes and macrophages, demonstrating its importance in immunology and vaccine development (Metzger et al., 1991).

  • Antidyslipidemic and Antioxidant Activity : An unusual amino acid isolated from the seeds of Crotalaria juncea showed lipid-lowering and antioxidant activities in vivo and in vitro, highlighting its potential in treating dyslipidemia and oxidative stress (Prasad et al., 2013).

Safety and Hazards

The safety information for 2-Amino-6-methylheptanoic acid hydrochloride indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Relevant Papers Unfortunately, specific peer-reviewed papers related to 2-Amino-6-methylheptanoic acid were not identified in the search results .

properties

IUPAC Name

2-amino-6-methylheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(2)4-3-5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIIAKZNFLPDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301306387
Record name 2-Amino-6-methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301306387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methylheptanoic acid

CAS RN

56649-56-0
Record name 2-Amino-6-methylheptanoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-methylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301306387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-methylheptanoic acid hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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